A-485

Content Navigation

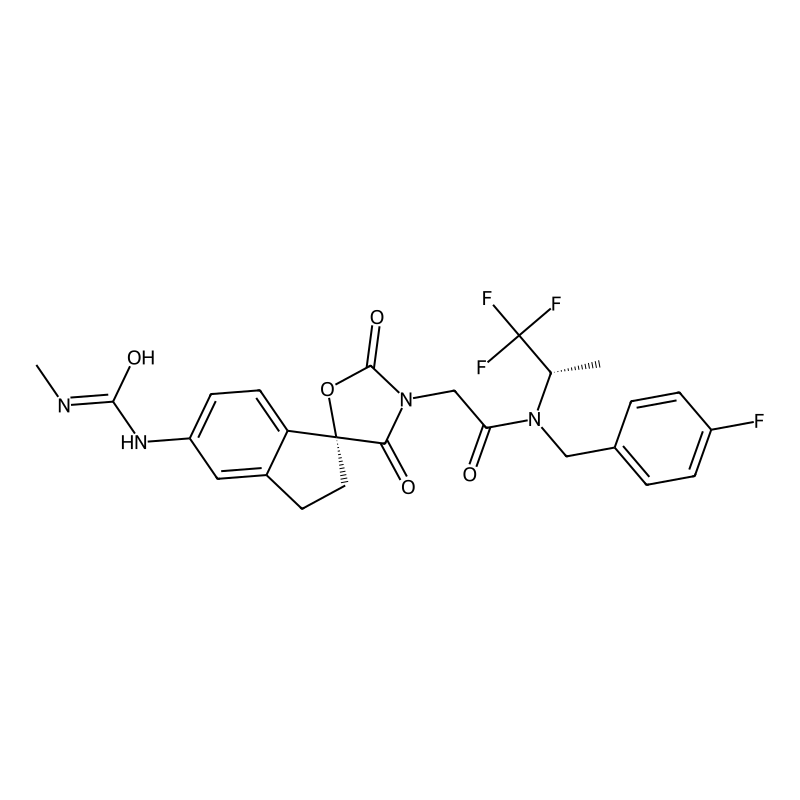

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Mechanism and Intracellular Effects

The inhibitory action of A-485 on the HAT domain of p300/CBP has several downstream consequences that explain its anti-proliferative effects in cancer cells.

- Impact on Core Transcription: p300/CBP catalyzes histone H3 lysine 27 acetylation (H3K27ac), a key mark at active enhancers and promoters. This compound treatment significantly reduces H3K27ac levels, thereby suppressing the transcription of genes critical for cell identity and oncogenic potential [1] [2] [3].

- Disruption of Key Signaling Pathways: p300/CBP is involved in multiple oncogenic signaling pathways. This compound disrupts this by acetylating specific transcription factors. It inhibits androgen receptor (AR) signaling in prostate cancer and promotes the ubiquitination and degradation of FOXO1, thereby suppressing hepatic gluconeogenesis [4] [5].

- Induction of Senescence and Autophagy: In NSCLC cells, this compound induces reactive oxygen species (ROS) accumulation, leading to DNA damage and activation of the autophagic pathway, resulting in senescence-associated growth arrest. Inhibition of autophagy in this context can trigger apoptotic cell death [3].

Quantitative Profiling and Experimental Data

The potency of this compound is demonstrated through its activity across various cancer cell lines, as shown in the table below which compiles key experimental data.

| Cell Line | Cancer Type | Assay Readout | Reported Value (IC₅₀/EC₅₀) | Experimental Context |

|---|---|---|---|---|

| p300 HAT [6] | In vitro enzymatic | HAT activity inhibition | IC₅₀ = 9.8 nM | Biochemical assay |

| CBP HAT [6] | In vitro enzymatic | HAT activity inhibition | IC₅₀ = 2.6 nM | Biochemical assay |

| LNCaP [6] | Prostate Cancer | Cell proliferation | EC₅₀ = 0.26 µM | 3-5 day viability assay |

| 22Rv1 [6] | Prostate Cancer (CRPC) | Cell proliferation | IC₅₀ = 490 nM | 3-day viability assay |

| MM1.S [6] | Multiple Myeloma | Cell proliferation | EC₅₀ = 139 nM | 72-hour MTS assay |

| MV4;11 [6] | Acute Myeloid Leukemia | Cell proliferation | IC₅₀ = 255.2 nM | 3-day viability assay |

| A549 [3] | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | ~50% reduction | At 10 µM |

| H1299 [3] | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | ~80% reduction | At 20 µM |

Key Experimental Protocols for In Vitro Research

To evaluate the effects of this compound in a research setting, several standard protocols are used. Here is a summary of key methodologies derived from the search results.

Cell Viability and Proliferation Assays

- Purpose: To determine the anti-proliferative effects (IC₅₀/EC₅₀) of this compound [1] [6] [3].

- Typical Protocol: Cells are cultured in 96-well plates and treated with serial dilutions of this compound. After 72 hours, cell viability is assessed using reagents like CellTiter-Glo (measuring ATP levels) or CCK-8. Optical density or luminescence is measured to calculate the percentage of viable cells relative to a DMSO-treated control [1] [6].

Colony Formation Assay

- Purpose: To assess long-term clonogenic survival and self-renewal capacity after this compound treatment [3].

- Typical Protocol: Cells are treated with this compound (e.g., 10-20 µM) for a specified period. The drug-containing medium is then replaced with fresh medium, and cells are allowed to grow and form colonies for 1-2 weeks. Colonies are fixed, stained (e.g., with crystal violet), and counted. This compound typically causes a dose-dependent reduction in colony numbers [3].

Western Blot Analysis

- Purpose: To confirm target engagement and downstream molecular effects [1] [3].

- Typical Protocol: Cells are treated with this compound (common range: 0.5-20 µM for 24-72 hours) and lysed. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key markers like Ac-H3K27, Ac-H3K18, LC3 (for autophagy), and loading controls. This compound treatment should show a dose-dependent decrease in Ac-H3K27/Ac-H3K18 levels [1] [3].

Flow Cytometry for Cell Cycle and Apoptosis

- Purpose: To analyze this compound-induced cell cycle arrest and death [1] [3].

- Cell Cycle Protocol: After this compound treatment, cells are fixed, treated with RNase, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine DNA content. This compound often induces a G0/G1 phase arrest [3].

- Apoptosis Protocol: Cells are stained with Annexin V/7-AAD and analyzed by flow cytometry to distinguish early and late apoptotic cells. As a single agent, this compound may not strongly induce apoptosis, but it can do so when combined with autophagy inhibitors [1] [3].

Future Directions and Therapeutic Combinations

Research indicates that the future therapeutic potential of this compound may lie in rational combination strategies.

- Overcoming Adaptive Resistance: In NSCLC, this compound induces a protective autophagy. Combining this compound with autophagy inhibitors (e.g., Chloroquine) can shift the cellular response from senescence to apoptosis, creating a more effective therapeutic outcome [3].

- Exploiting Synthetic Lethality: Loss-of-function mutations in the CREBBP gene, common in lymphomas and leukemias, create a "paralog dependency" on p300. This vulnerability can be targeted with p300/CBP inhibitors like this compound or next-generation PROTAC degraders, which are being developed to achieve even greater selectivity for p300 over CBP [2].

- Synergy with Other Agents: In Diffuse Large B-Cell Lymphoma (DLBCL), the EP300 inhibitor this compound showed synergistic effects when combined with the XPO1 inhibitor KPT8602, resulting in enhanced tumor suppression in vivo with minimal toxicity [1].

References

- 1. Targeting EP300 in diffuse large b-cell lymphoma [pmc.ncbi.nlm.nih.gov]

- 2. Development of p300-targeting degraders with enhanced ... [pubs.rsc.org]

- 3. Pharmacological targeting of CBP/p300 drives a redox ... [nature.com]

- 4. CBP/p300, a promising therapeutic target for prostate cancer [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of CBP/p300 HAT by this compound results in ... [nature.com]

- 6. This compound | p300/CBP Inhibitor [medchemexpress.com]

how does A-485 inhibit H3K27ac and H3K18ac

Molecular Mechanism of Action

The mechanism by which A-485 inhibits acetylation can be broken down into three key steps: binding, competition, and selective inhibition.

The flowchart above illustrates the core mechanism: this compound binds to the catalytic site of p300/CBP, directly competing with the natural cofactor acetyl-CoA. This prevents the transfer of acetyl groups to specific lysine residues on histone H3 [1].

- Direct and Competitive Binding: Structural studies, including X-ray crystallography at 1.95Å resolution, show that this compound binds the HAT domain of p300 in a site that overlaps directly with the acetyl-CoA binding pocket. It makes key hydrogen bonds with residues like Gln-1455 and Ser-1400 [1].

- Acetyl-CoA Competition: Enzyme kinetics confirm that this compound is competitive with acetyl-CoA. As acetyl-CoA concentration increases, the inhibitory activity (IC50) of this compound decreases linearly, which is characteristic of a competitive inhibitor [1].

- Selectivity for H3K27ac and H3K18ac: p300/CBP has a strong preference for specific histone residues. In cellular assays, this compound treatment led to a dose-dependent decrease in H3K27ac (EC50 = 73 nM in PC-3 cells) and H3K18ac, while showing no effect on other marks like H3K9ac (EC50 > 10,000 nM) [1]. This specific inhibition is a direct result of targeting p300/CBP, the primary writers of the H3K27ac mark [2] [3].

Quantitative Potency and Selectivity Profile

The following table summarizes the key biochemical and cellular characteristics of this compound, demonstrating its high potency and selectivity.

| Parameter | Value | Assay/Context | Source |

|---|---|---|---|

| Biochemical IC50 (p300) | 9.8 nM | TR-FRET (H4 peptide acetylation) | [1] [4] |

| Biochemical IC50 (CBP) | 2.6 nM | TR-FRET (H4 peptide acetylation) | [1] |

| Binding Affinity (Kd) | 15 nM | Surface Plasmon Resonance (p300-HAT) | [1] [4] |

| Cellular EC50 (H3K27ac) | 73 nM | High-content imaging (PC-3 cells) | [1] |

| Recommended Use Concentration | 800 nM | Cell-based assays | [4] |

| Selectivity | >1,000-fold | No inhibition of PCAF, GCN5, MYST3, MYST4, TIP60, HAT1 at 10 µM. Selective over BET bromodomains and 150+ non-epigenetic targets. | [1] [4] |

Experimental Evidence and Validation Workflow

The evidence for this compound's mechanism comes from a multi-technique experimental approach, which you can replicate or use as a guide for validating its effects. The workflow below outlines the key experiments.

This workflow shows the progression from initial cellular treatment to in vivo validation. Here are the technical details for key experiments cited in the search results:

Western Blotting for Histone Marks: DLBCL cell lines were treated with DMSO, 250 nM, or 500 nM this compound for 72 hours. Protein was extracted using RIPA buffer, and 20 µg of protein was separated by SDS-PAGE before transfer to PVDF membranes and probing with antibodies against H3K27ac [2]. This method directly shows the loss of the acetylation mark.

Chromatin Immunoprecipitation Sequencing (ChIP-seq): Used in acute liver injury models and breast cancer studies to show that this compound preferentially reduces H3K27ac and H3K18ac at the promoter and enhancer regions of critical genes [5] [6] [3]. In DLBCL, RNA-seq analysis revealed that this compound suppresses oncogenic pathways by inhibiting the MYC and E2F1 pathways [2].

In Vivo Efficacy Studies: In a DLBCL xenograft model, mice were injected with OCI-LY7 cells. Once tumors reached ~60 mm³, mice were treated with this compound. Tumor volume was measured with calipers, and the studies demonstrated that this compound significantly suppressed tumor growth [2].

Research and Therapeutic Applications

The specific inhibition of H3K27ac by this compound has shown promising therapeutic effects in preclinical cancer models:

- Diffuse Large B-Cell Lymphoma (DLBCL): this compound exhibited potent antitumor effects both in vitro and in vivo. Furthermore, its combination with the XPO1 inhibitor KPT8602 showed synergistic anti-lymphoma effects [2].

- Breast Cancer: In ER+ breast cancer, this compound downregulates ER signaling, suppresses estrogen-regulated genes (like MYC and CCND1), and inhibits tumor growth by reducing H3K27ac at enhancers of these oncogenes [3].

- Other Cancers: this compound also shows efficacy in prostate cancer and certain hematological malignancies by disrupting oncogenic transcriptional programs [1] [3].

Important Considerations for Experimental Use

When using this compound in your research, please note:

- Cellular vs. Biochemical Potency: The recommended concentration for cell-based assays (800 nM) [4] is about 10-fold higher than the cellular EC50 for H3K27ac reduction. Phenotypes observed at concentrations significantly above 1 µM should be interpreted with caution, as the risk of off-target effects increases [4].

- In Vivo Dosing: Effective in vivo tumor growth inhibition in xenograft models often requires high doses (e.g., 100 mg/kg) [2] [4]. Be mindful that systemic inhibition of the widely expressed p300/CBP proteins could lead to toxicity, requiring careful dose optimization [4].

References

- 1. Discovery of a potent catalytic p300/CBP inhibitor that ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EP300 in diffuse large b-cell lymphoma: efficacy of A and... 485 [bmccancer.biomedcentral.com]

- 3. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor... [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound [chemicalprobes.org]

- 5. p300/CBP inhibitor this compound alleviates acute liver injury by ... [pmc.ncbi.nlm.nih.gov]

- 6. p300/CBP inhibitor - A alleviates acute liver injury by regulating... 485 [thno.org]

Experimental Applications & Protocols

A-485 has been utilized in various experimental models to investigate its effects on inflammation, metabolism, and cancer. Key findings and methodologies are summarized below.

| Disease/Process Model | Key Findings | Experimental Protocol Summary |

|---|

| Acute Liver Injury [1] [2] | Alleviated histopathological damage, lowered plasma aminotransferases, improved survival, suppressed pro-inflammatory cytokine expression in macrophages. | In vivo: LPS/D-GalN-induced ALI mouse model; this compound (100 mg/kg) intraperitoneal injection. In vitro: RAW264.7 cells/primary BMDMs; LPS stimulation with/without this compound (2.2-20 μM); RNA-Seq & ChIP-Seq analysis. | | Psoriatic Skin Inflammation [3] | Rescued abnormal phenotype in psoriatic fibroblasts, reduced skin inflammation, immune cell recruitment, and cytokines in imiquimod-induced mouse model. | In vitro: Psoriatic dermal fibroblasts treated with this compound; phenotypic screening. In vivo: Imiquimod-induced psoriasis-like model; systemic this compound treatment. | | Metabolic Regulation [4] | Reduced body weight, fat mass, hepatic lipogenesis, and gluconeogenesis in C57BL/6 mice fed normal or high-fat diet. | In vivo: Mice administered this compound (20 mg/kg/day, IP) for 1 week; GTT, PTT, ITT performed. In vitro: Primary mouse hepatocytes; this compound (3 μM) treatment to assess gluconeogenesis and FOXO1 acetylation/ubiquitination. | | Cancer Cell Proliferation [5] [6] | Suppressed proliferation in hematological malignancies and AR+ prostate cancer cell lines; inhibited tumor growth in castration-resistant prostate cancer xenografts. | In vitro: Cell viability assays (e.g., CellTiter-Glo) across 124 tumor cell lines. In vivo: LuCaP-77 CR xenograft model in SCID mice; this compound (100 mg/kg, IP, twice daily) for 21 days. |

Mechanism of Action

This compound works by directly and competitively inhibiting the HAT catalytic domain of p300 and CBP [5]. This inhibition prevents the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, a key mechanism for epigenetic gene regulation. The following diagram illustrates the signaling pathways and consequences of p300/CBP inhibition by this compound.

This compound inhibits p300/CBP's HAT activity, reducing histone acetylation and subsequent transcription of pro-inflammatory, metabolic, and oncogenic genes [1] [2] [4].

Considerations for Experimental Design

- Cellular Context is Crucial: The effects of this compound are highly context-dependent, influencing different pathways in various cell types (e.g., macrophages, hepatocytes, cancer cells) [1] [4] [6].

- Off-target Effects: While highly selective for p300/CBP HAT, one study noted that p300 catalytic domain recruitment via dCas9 could cause indirect expression changes and reduced viability, suggesting careful control of exposure or concentration is necessary in some systems [7].

- Stability and Solubility: this compound is stable at -20°C and is typically prepared as a high-concentration stock solution in DMSO before dilution in aqueous buffers for cellular or animal studies [5].

References

- 1. p300/CBP inhibitor this compound alleviates acute liver injury by ... [pmc.ncbi.nlm.nih.gov]

- 2. p300/CBP inhibitor A - 485 alleviates acute liver injury by regulating... [thno.org]

- 3. The p300/CBP Inhibitor A485 Normalizes Psoriatic ... [sciencedirect.com]

- 4. Selective inhibition of CBP/p300 HAT by this compound results in ... [nature.com]

- 5. - A | p300/CBP Inhibitor | Tocris Bioscience 485 [tocris.com]

- 6. - A | p300/CBP inhibitor | antitumor | TargetMol 485 [targetmol.com]

- 7. Systematic epigenome editing captures the context ... [pmc.ncbi.nlm.nih.gov]

A-485 solubility DMSO ethanol stock solution

A-485 Properties and Solubility Data

The table below summarizes the essential information for handling this compound and preparing stock solutions.

| Property | Specification / Value |

|---|---|

| Molecular Weight | 536.5 Da [1] |

| Purity | >98% [1] |

| CAS Number | 1889279-16-6 [1] |

| Solubility in DMSO | >40 mg/mL [1] |

| Solubility in Ethanol | >40 mg/mL [1] |

| Form | Solid [1] |

| Recommended Short-Term Storage | -20°C [1] |

| Light Sensitivity | Reported to be light sensitive; store in the dark [1] |

This compound Mechanism of Action

This compound functions as a potent, selective inhibitor of the p300 and CREB-binding protein (CBP). These proteins are crucial transcriptional coactivators that function, in part, by acetylating histones to relax chromatin structure and activate gene transcription [1]. The following diagram illustrates its mechanism and downstream effects.

This compound inhibits the p300/CBP HAT domain, reducing histone acetylation and suppressing gene transcription and cancer cell proliferation.

Experimental Considerations

- Stock Solution Calculation: The provided solubility (>40 mg/mL) is well above concentrations typically used for in vitro assays. A common stock concentration might be 10-20 mM. For example, to make a 10 mM stock solution in DMSO, dissolve 5.36 mg of this compound in 1 mL of DMSO.

- Solvent Use in Cell Culture: When adding stock solutions to cell cultures, the final solvent concentration should be kept low to avoid cytotoxicity. Note that even low concentrations of DMSO (e.g., 0.25-0.5%) can modulate cellular responses in some cell types [2]. Always include solvent controls in your experimental design.

- Biological Activity Verification: To confirm the biological activity of your prepared stock solution, you can monitor the reduction of acetylated histone H3 lysine 27 (H3K27Ac) levels in treated cells (e.g., PC3 cells) in a concentration-dependent manner, as this is a key reported effect of this compound [1].

References

A-485 biological role in gene transcription regulation

Mechanism of Action in Transcription Regulation

A-485 exerts its effects by integrating into the p300/CBP acetyltransferase domain, which disrupts the acetylation process critical for gene activation.

Figure 1: this compound inhibits p300/CBP-mediated histone acetylation, suppressing gene transcription.

The downstream transcriptional consequences are mediated through the suppression of specific enhancer-driven networks:

- In Melanoma: this compound treatment disrupts the lineage-specific transcription factor MITF, inducing cellular senescence [1].

- In Lymphoma and Pituitary Adenoma: this compound downregulates critical oncogenic pathways, including MYC, E2F1, and PTTG1, leading to inhibited cell cycle progression and proliferation [2] [3].

- In Acute Liver Injury: this compound preferentially blocks the transcriptional activation of a broad set of pathological inflammatory genes (e.g., cytokines), reducing M1 macrophage polarization and tissue damage [4].

Therapeutic Efficacy & Quantitative Data

This compound demonstrates potent anti-tumor and anti-inflammatory activity across diverse disease models, with efficacy quantified both in vitro and in vivo.

| Disease Model | In Vitro Activity (IC₅₀ / Effective Concentration) | Key Phenotypic Outcomes | In Vivo Evidence |

|---|---|---|---|

| Growth Hormone Pituitary Adenoma (GHPA) [2] | IC₅₀ in GH3 cell viability assays: ~500 nM | Suppressed cell growth & GH secretion; downregulated Pttg1, c-Myc, cAMP, and PI3K/AKT/mTOR pathways | Reduced tumor growth and GH secretion in mouse models |

| Diffuse Large B-Cell Lymphoma (DLBCL) [3] | Effective at 250-500 nM; reduced H3K27ac levels | Decreased cell viability, cell cycle arrest, increased apoptosis; inhibition of MYC and E2F1 pathways | Significant tumor suppression in xenograft models; synergy with XPO1 inhibitor KPT8602 |

| Melanoma [1] | Induced senescence at low micromolar concentrations | Inhibition of MITF pathway; induction of senescence (not apoptosis) | Information not specified in sources |

| Acute Liver Injury [4] | Inhibited cytokine expression from 2.2 to 20 µM in macrophages | Reduced plasma aminotransferases; improved survival; inhibition of macrophage M1 polarization and leukocyte infiltration | Protected mice from LPS/GalN-induced liver injury at 100 mg/kg |

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound, here are detailed methodologies for core assays from the cited literature.

Cell Viability and Proliferation Assays [2]

- Cell Line: Rat pituitary adenoma GH3 cells.

- Seeding Density: (5 \times 10^3) cells per well in 96-well plates.

- Treatment: Incubate with a concentration gradient of this compound (typically a 2-fold serial dilution) for 4 days. A DMSO control is mandatory.

- Viability Measurement: Use the Cell Titer-Glo Luminescent Assay to measure ATP levels as a proxy for metabolically active cells. Follow the manufacturer's protocol (Promega, Cat. No. G7572).

- Data Analysis: Measure luminescence with a plate reader and calculate IC₅₀ values using non-linear regression in software such as GraphPad Prism.

Analysis of Apoptosis by Flow Cytometry [3]

- Cell Line: DLBCL cells (e.g., OCI-LY7, TMD8).

- Treatment: Treat cells with this compound (e.g., 250-500 nM) for 48-72 hours.

- Staining: Harvest cells and stain using an Annexin V-PE/7-AAD Apoptosis Detection Kit (BD Biosciences, 559763). This allows differentiation between live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells.

- Analysis: Analyze stained cells immediately using a flow cytometer (e.g., BD FACSCanto II). Quantify the percentage of cells in each population using analysis software like FlowJo.

In Vivo Efficacy Study in Xenograft Models [3]

- Animals: Female athymic NSG mice (NOD-Prkdc^{scid}-Il2rg^{em1}), 6-8 weeks old.

- Tumor Engraftment: Subcutaneously inject (1.0 \times 10^7) DLBCL cells (e.g., OCI-LY7) into the right flank.

- Randomization & Dosing: Once tumors reach ~60 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination). This compound can be administered via intraperitoneal injection.

- Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: ( \text{volume} = \text{length} \times (\text{width})^2 \times \pi/6 ).

- Endpoint: Follow institutional ethical guidelines; typically, tumors are harvested at a defined maximum volume or after a set treatment period for further analysis.

This compound represents a powerful tool for probing the biological functions of p300/CBP and holds significant promise as a therapeutic agent for transcription-dependent diseases.

References

- 1. Targeting Lineage-specific MITF Pathway in Human ... [pubmed.ncbi.nlm.nih.gov]

- 2. The p300 Inhibitor this compound Exerts Antitumor Activity in Growth ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting EP300 in diffuse large b-cell lymphoma - BMC Cancer [bmccancer.biomedcentral.com]

- 4. p300/CBP inhibitor this compound alleviates acute liver injury by ... [pmc.ncbi.nlm.nih.gov]

A-485 treatment protocol for cancer cell lines

A-485 Treatment Parameters and Efficacy

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values of this compound from published studies, which can guide your dose-setting for experiments [1].

| Cell Line | Cancer Type | Assay Type | Exposure Time | Reported Value (nM/μM) | Value Type |

|---|---|---|---|---|---|

| LNCaP-Clone-FGC | Prostate Cancer | CellTiter-Glo | 5 days | 215 nM | IC₅₀ |

| LNCaP | Prostate Cancer | CellTiter-Glo | 3-5 days | 0.26 μM | EC₅₀ |

| 22Rv1 | Prostate Cancer | CellTiter-Glo | 3 days | 490 nM | IC₅₀ |

| MM1.S | Multiple Myeloma | MTS Assay | 72 hours | 139 nM | EC₅₀ |

| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 3-5 days | 0.35 μM | EC₅₀ |

| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 3 days | 255.2 nM | IC₅₀ |

| OVCAR-3 | Ovarian Cancer | Cell-titre glo | 120 hours | 5.44 μM | EC₅₀ |

| MCF7 | Breast Cancer | Cytometry | 6 days | > 30 μM | EC₅₀ |

| MDA-MB-231 | Breast Cancer | CellTiter-Glo | 3-5 days | > 10 μM | EC₅₀ |

| PANC-1 | Pancreatic Cancer | MTT Assay | 5 days | > 30 μM | EC₅₀ |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, based on protocols from recent publications [2].

Cell Viability Assay (CCK-8)

- Purpose: To determine the cytotoxic effects of this compound and calculate IC₅₀ values.

- Procedure:

- Seed DLBCL cells (e.g., TMD8, OCI-LY7) in 96-well plates.

- Treat with serial dilutions of this compound (e.g., from 10 μM down to 0.1 μM).

- Incubate for 72 hours at 37°C and 5% CO₂.

- Add CCK-8 reagent and incubate for 1-4 hours.

- Measure the optical density (OD) at 450 nm using a plate reader.

- Calculate cell viability relative to DMSO-treated control cells.

Apoptosis Analysis by Flow Cytometry

- Purpose: To quantify the proportion of cells undergoing early and late apoptosis after this compound treatment.

- Procedure:

- Treat DLBCL cells with this compound (e.g., at 250 nM and 500 nM) and a DMSO control for 72 hours.

- Harvest cells and wash with cold PBS.

- Resuspend cells in 1X Binding Buffer.

- Stain cells with Annexin V-PE and 7-AAD for 15 minutes at room temperature in the dark.

- Analyze stained cells using a flow cytometer (e.g., BD FACSCanto II) within 1 hour.

- Use software (e.g., FlowJo v10) to distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic (Annexin V+/7-AAD+) populations.

Western Blotting for Target Engagement

- Purpose: To confirm the inhibition of p300/CBP HAT activity by detecting reduced levels of histone acetylation (e.g., H3K27ac).

- Procedure:

- Treat DLBCL cells with DMSO, 250 nM this compound, or 500 nM this compound for 72 hours.

- Harvest cells and lyse using RIPA buffer supplemented with PMSF and a protease inhibitor cocktail.

- Determine protein concentration and load 20 μg of total protein per lane on an SDS-PAGE gel (6-12% gradient).

- Transfer proteins to a PVDF membrane.

- Block membrane with 5% non-fat milk in TBST.

- Incubate with primary antibodies (e.g., anti-H3K27ac, anti-EP300, and a loading control like GAPDH) overnight at 4°C.

- Incubate with an HRP-conjugated secondary antibody.

- Detect signals using a chemiluminescence substrate on an imaging system (e.g., Bio-Rad Chemidoc Touch).

Experimental Workflow Diagram

The following Graphviz diagram outlines a logical workflow for a typical this compound study, from cell culture to data analysis.

Key Considerations for Your Research

- Combination Therapy: Recent studies suggest that combining this compound with other inhibitors can produce synergistic effects. Research in DLBCL showed that co-treatment with the XPO1 inhibitor KPT8602 resulted in enhanced tumor suppression both in vitro and in vivo with minimal toxicity [2].

- Beyond Inhibition: The field is advancing towards targeted protein degradation. Novel PROTAC degraders (e.g., BT-O2C) based on the this compound structure have been developed, which may offer improved selectivity and a faster onset of action compared to inhibition alone [3].

- Mechanistic Insights: RNA-seq analysis has revealed that this compound attenuates cancer progression by inhibiting key pathways like MYC and E2F1, which are crucial for cell cycle progression and survival [2].

Reference Information

- This compound Supplier: MedChemExpress (Catalog No. HY-107457) [1]

- Key In Vivo Model: Female athymic NSG mice (6–8 weeks old) inoculated subcutaneously with OCI-LY7 cells to establish DLBCL xenografts [2].

References

Application Notes: A-485 for Acute Liver Injury Research

1. Compound and Mechanism of Action

- Compound: A-485 is a highly selective, catalytic inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP) [1] [2].

- Primary Mechanism: It alleviates ALI by epigenetically modulating macrophage activation and polarization. This compound inhibits the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac) at the promoter regions of key pro-inflammatory genes, thereby suppressing their transcription and the subsequent inflammatory cascade [1] [2] [3].

2. Recommended In Vivo Protocol for ALI Mouse Model The following table summarizes the core parameters for establishing the ALI model and administering this compound, primarily based on the study by Peng et al. (2019) [1] [2].

Table 1: Detailed In Vivo Experimental Protocol

| Protocol Component | Specific Details |

|---|---|

| Animal Model | Female C57BL/6J mice (10-12 weeks old, 20-22 g) [1] [2]. |

| ALI Induction | Intraperitoneal injection of LPS (E. coli 0111:B4, 2 mg/kg) and D-Galactosamine (250 mg/kg) dissolved in PBS [1] [2]. |

| This compound Treatment | Dose: 100 mg/kg [1] [2]. Route: Intraperitoneal injection [1] [2]. Timing: Administered simultaneously with the LPS/D-GalN challenge [1] [2]. | | Experimental Groups | 1. Normal Control (NC): Vehicle only. 2. ALI Model: LPS/D-GalN + vehicle. 3. This compound Treated: LPS/D-GalN + this compound [1] [2]. | | Endpoint Analysis | Mice are typically sacrificed 4-6 hours after ALI induction for tissue and blood collection [1] [2]. For survival studies, mice are monitored every hour for 24 hours [1] [2]. |

Key Experimental Methodologies and Assessments

To evaluate the efficacy of this compound, the following methodologies were employed in the referenced studies. The quantitative data demonstrating the effect of this compound are summarized in the table below.

Table 2: Key Efficacy Assessments and Findings

| Assessment Method | Measured Parameters | Key Findings with this compound Treatment |

|---|---|---|

| Histopathology | Liver tissue structure, necrosis, inflammatory cell infiltration [1] [2]. | Significant alleviation of histopathological abnormalities [1] [2]. |

| Plasma Biochemistry | Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels [1] [2]. | Marked reduction in plasma aminotransferase levels [1] [2]. |

| Survival Study | Survival rate over 24 hours [1] [2]. | Improved survival rate in LPS/GalN-challenged mice [1] [2]. |

| Immunohistochemistry | Macrophage markers (F4/80), neutrophil markers (Ly-6G), M1/M2 polarization markers (CD86/CD206) [1] [2]. | Reduced leukocyte infiltration and a decrease in M1-polarized macrophages [1] [2]. |

| Molecular Analysis | RNA-Seq, ChIP-Seq (H3K27ac, H3K18ac) [1] [2]. | Suppressed transcription of a broad set of pathological pro-inflammatory genes [1] [2]. |

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the overall experimental workflow and the hypothesized mechanism by which this compound protects against acute liver injury.

Diagram 1: In vivo experimental workflow for evaluating this compound in an acute liver injury mouse model.

Diagram 2: Proposed molecular mechanism of this compound action in protecting against acute liver injury. This compound inhibits the histone acetyltransferase activity of p300/CBP, leading to reduced acetylation at histones H3K18 and H3K27, which in turn suppresses the expression of pro-inflammatory genes and alleviates liver injury [1] [2] [3].

Important Considerations for Protocol Implementation

- Model Justification: The LPS/D-GalN-induced ALI model is widely used because it closely mimics the features of human fulminant hepatitis, characterized by massive hepatocyte apoptosis and a strong inflammatory response [4] [5]. The model's sensitivity to macrophage-targeted therapies like this compound makes it particularly suitable for this research.

- Critical Controls: Ensure the inclusion of a vehicle-treated ALI model group to accurately benchmark the therapeutic effect of this compound against the full progression of the disease [1].

- Beyond this compound: The protective mechanism of this compound (epigenetic regulation of macrophages) is distinct from other compounds. For instance, Isorhamnetin protects against ALI primarily by attenuating oxidative stress and inhibiting the NF-κB signaling pathway [4], while Oleoylethanolamide acts through the Nrf-2/HO-1 and NLRP3 pathways [5]. These differences highlight the value of this compound as a tool for investigating epigenetic mechanisms in liver inflammation.

References

- 1. p300/CBP inhibitor this compound alleviates acute liver injury by ... [pmc.ncbi.nlm.nih.gov]

- 2. p300/CBP inhibitor this compound alleviates acute liver injury by ... [thno.org]

- 3. Targeting EP300 in diffuse large b-cell lymphoma - BMC Cancer [bmccancer.biomedcentral.com]

- 4. Isorhamnetin protects against D-GalN/LPS-induced acute ... [pmc.ncbi.nlm.nih.gov]

- 5. Oleoylethanolamide Protects Against Acute Liver Injury by ... [frontiersin.org]

Application Notes & Protocols: A-485 in BMDM Stimulation Assays

Introduction

The small molecule A-485 is a potent and selective catalytic inhibitor of the histone acetyltransferases CBP and p300. In immunological research, it has emerged as a valuable tool for probing the role of epigenetic regulation in macrophage activation [1] [2] [3]. Studies demonstrate that this compound effectively suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in macrophages and can rewire cellular metabolism, providing a powerful means to investigate the treatment of inflammatory diseases [1] [3].

Materials and Reagents

Key Reagents and Their Preparation

- This compound: Typically prepared as a stock solution in DMSO. Common working concentrations in vitro are 2.2 to 20 µM [1] [3].

- Lipopolysaccharide (LPS): Used to stimulate inflammatory activation. A common stock solution is 1 mg/mL in PBS, used at a working concentration of 1 µg/mL [3].

- Cell Culture Medium for BMDMs: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL recombinant murine Macrophage Colony-Stimulating Factor (M-CSF) to drive macrophage differentiation from bone marrow precursors [3].

Experimental Protocols

BMDM Isolation and Differentiation

This protocol outlines the standard method for generating primary mouse BMDMs [3].

- Isolation: Harvest bone marrow cells from the tibiae and femora of C57BL/6J mice.

- Culture: Seed the cells in sterile culture dishes containing complete macrophage medium (DMEM, 10% FBS, 20 ng/mL M-CSF).

- Differentiation: Culture the cells for approximately 7 days, replenishing the medium with fresh M-CSF every 2-3 days.

- Harvesting: Once fully differentiated (appearing large and adherent), gently scrape the BMDMs for subsequent experiments.

This compound Treatment and Macrophage Stimulation

This assay tests the effect of this compound on inflammatory responses [1] [3].

- Pre-treatment: Seed BMDMs in appropriate well plates and pre-treat with this compound (e.g., 2.2, 6.6, 13.2, or 20 µM) or a DMSO vehicle control for a specified period (e.g., 1-2 hours).

- Stimulation: Add LPS (at 1 µg/mL) to the culture medium to induce inflammatory activation.

- Co-incubation: Continue co-incubating the cells with both this compound and LPS. Typical stimulation periods are:

- 4 hours: For analyzing acute changes in mRNA expression of inflammatory genes (e.g., via RT-qPCR).

- 24 hours: For assessing protein secretion of cytokines (e.g., via ELISA) or for transcriptome analysis (RNA-Seq).

- Sample Collection: Harvest cells for RNA, protein, or other downstream analyses.

The workflow can be visualized as follows:

Glucose Metabolic Flux Analysis in BMDMs

This protocol uses stable isotope tracing to study the effect of genetic or pharmacological perturbations on macrophage metabolism [4].

- Culture in Labeled Medium: After differentiation, incubate BMDMs in medium containing U-¹³C-glucose.

- Stimulation/Treatment: Treat the cells as required (e.g., with LPS and/or this compound).

- Metabolite Extraction: At the end of the experiment, quickly wash the cells and extract intracellular metabolites using an organic solvent like 80% methanol.

- Derivatization and Analysis: Derivatize the extracted metabolites (e.g., using TBDMS) and analyze them via Gas Chromatography-Mass Spectrometry (GC-MS).

- Data Calculation: Calculate the mole percent enrichment (MPE) of ¹³C in citric acid cycle intermediates (e.g., citrate, succinate, malate) to determine the percent contribution of glucose to these metabolite pools.

Key Findings and Data

The following table summarizes quantitative results from published studies using this compound in macrophage assays:

Table 1: Summary of Experimental Data from this compound BMDM Studies

| Experimental Context | This compound Concentration | Key Observed Effects | Citation |

|---|---|---|---|

| In Vitro LPS Stimulation (RAW264.7 / BMDM) | 2.2 - 20 µM | Concentration-dependent inhibition of LPS-induced inflammatory cytokine expression. | [1] [3] |

| In Vivo Acute Liver Injury (LPS/GalN model) | 100 mg/kg (i.p.) | Alleviated histopathological abnormalities; lowered plasma aminotransferases; improved survival rate. | [1] [3] |

| Proteomic & Transcriptomic Analysis | Not Specified | Preferentially blocked transcriptional activation of pathological genes; significant inhibition of H3K27ac/H3K18ac at promoter regions. | [1] [2] [3] |

Mechanism of Action

This compound exerts its effects by selectively inhibiting the histone acetyltransferase (HAT) activity of CBP and p300. This inhibition has a direct impact on gene regulation and subsequent inflammatory processes, as shown in the following pathway:

The core mechanism involves:

- HAT Inhibition: this compound binds to the conserved HAT domain of CBP/p300, blocking its catalytic activity [2] [5].

- Epigenetic Reprogramming: This inhibition leads to a marked reduction in acetylation marks associated with active transcription, notably H3K27ac and H3K18ac, at the promoters and enhancers of key pro-inflammatory genes [1] [2] [3].

- Transcriptional Suppression: The loss of these active histone marks results in the suppression of a broad set of pathological genes involved in inflammation-related signaling networks [1] [3].

- Functional Outcome: This transcriptional rewiring reduces the production of inflammatory cytokines, inhibits M1 polarization, and ultimately alleviates tissue damage in inflammatory disease models [1] [3].

Troubleshooting and Notes

- Solvent Control: Always include a DMSO vehicle control at the same concentration used for this compound stock solutions to rule out solvent effects.

- Cytotoxicity: While this compound is well-tolerated in many contexts, consider performing a viability assay (e.g., CCK-8) when using it in new experimental systems or at the higher end of the concentration range to confirm that observed effects are not due to cytotoxicity.

- Specificity Verification: The specificity of this compound for the CBP/p300 HAT domain has been validated through extensive quantitative proteomics, showing that its effects on acetylation highly correlate with those of genetic knockout [2].

References

- 1. p300/CBP inhibitor this compound alleviates acute liver injury by ... [pmc.ncbi.nlm.nih.gov]

- 2. Time-Resolved Analysis Reveals Rapid Dynamics and ... [pmc.ncbi.nlm.nih.gov]

- 3. p300/CBP inhibitor A - 485 alleviates acute liver injury by regulating... [thno.org]

- 4. Using Stable Isotopes in Bone to... Marrow Derived Macrophage [bio-protocol.org]

- 5. Targeting EP300 in diffuse large b-cell lymphoma - BMC Cancer [bmccancer.biomedcentral.com]

Comprehensive Application Notes and Protocols for A-485 in Chromatin Immunoprecipitation Sequencing (ChIP-seq) Studies

Introduction to A-485 and Its Relevance to Chromatin Studies

This compound represents a highly selective, potent inhibitor of the histone acetyltransferases CBP and p300, which are crucial transcriptional coactivators involved in numerous cellular signaling pathways and energy homeostasis. As a drug-like chemical probe, this compound has emerged as an invaluable tool for studying epigenetic regulation through chromatin immunoprecipitation followed by sequencing (ChIP-seq) applications. The compound demonstrates exceptional specificity for the HAT domains of both CBP and p300, with at least 1,000-fold greater potency compared to previously available tool compounds. This specificity makes this compound particularly suitable for mechanistic studies of chromatin modifications and their functional consequences in various biological contexts [1]. The application of this compound in ChIP-seq experiments has enabled researchers to investigate how targeted inhibition of CBP/p300-mediated acetylation affects genome-wide binding patterns of transcription factors, histone modifications, and chromatin-associated proteins.

The molecular mechanism of this compound involves competitive inhibition of acetyl-coenzyme A binding to the HAT domains of CBP/p300, thereby reducing their catalytic activity. This inhibition leads to decreased histone acetylation at prominent marks such as H3K27ac and H3K18ac, which are established markers of active enhancers and promoters. Integrative ChIP-seq and transcriptome analyses following this compound treatment have revealed that this inhibitor preferentially blocks transcriptional activation of a broad set of pathologic genes enriched in inflammation-related signaling networks. The ability to precisely inhibit CBP/p300 catalytic activity with this compound provides researchers with a powerful experimental approach to dissect the specific contributions of these HATs to chromatin remodeling and gene expression programs in various disease contexts [2].

Scientific Background and Therapeutic Potential

Biological Significance of CBP/p300

CBP (CREB-binding protein) and its paralogue p300 are multifunctional transcriptional coactivators that integrate multiple signaling pathways through their ability to acetylate both histone and non-histone substrates. These large, structurally complex proteins contain several conserved domains, including NRID, CH1 (TAZ1), KIX, Bromodomain, PHD, HAT, ZZ, TAZ2, and NCBD, which provide scaffolds for interactions with diverse regulatory proteins. The HAT domain serves as an acetyllysine "writer" that acetylates target proteins, while the bromodomain functions as an acetyllysine "reader" that binds to acetylated targets. Early embryonic lethality observed in CBP/p300 knockout mice underscores the critical importance of these proteins in normal development and cellular homeostasis. The development of this compound as a highly selective inhibitor of CBP/p300 HAT activity has enabled precise investigation of this specific domain's contribution to overall protein function in chromatin regulation and metabolic control [1].

Therapeutic Implications of this compound-Mediated Inhibition

Research utilizing this compound has revealed promising therapeutic potential across multiple disease contexts. In studies of acute liver injury (ALI), this compound demonstrated significant protective effects by alleviating histopathological abnormalities, lowering plasma aminotransferases, and improving survival rates in LPS/GalN-stimulated mice. Integrative ChIP-seq and transcriptome analyses in ALI models revealed that this compound preferentially blocks transcriptional activation of a broad set of pathologic genes enriched in inflammation-related signaling networks. Significant inhibition of H3K27ac/H3K18ac at promoter regions of pivotal inflammatory genes was observed, aligning with their suppressed transcription after this compound treatment [2]. In metabolic studies, this compound administration decreased body weight and fat mass in C57BL/6 mice, with reduced expressions of lipogenic genes and transcriptional factors in white adipose tissue. In the liver, this compound treatment lowered lipid content and lipogenic gene expressions while modulating the binding of forkhead box O1 (FOXO1) to metabolic gene promoters [1]. These findings position this compound as a promising candidate for therapeutic development in metabolic diseases, inflammatory conditions, and specific cancer types.

ChIP-seq Protocol for this compound Treated Samples

Cell Culture and this compound Treatment

- Cell lines: RAW264.7 cells, L02 cells, primary BMDM cells, and other relevant cell types should be cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂) [2].

- This compound treatment: Prepare this compound stock solution in suitable solvent (e.g., DMSO) and administer to cells at working concentrations typically ranging from 2.2-20 μM for 4-24 hours. Include vehicle control (DMSO) for comparison [2].

- Concentration optimization: Perform dose-response experiments to determine optimal this compound concentration for your specific cell type and biological question, considering that effective concentrations may vary based on treatment duration and cellular context.

Cross-linking Chromatin Immunoprecipitation

The cross-linking ChIP-seq protocol involves several critical stages that must be carefully optimized for this compound treated samples [3]:

Bead Preparation: Prepare a 50:50 slurry of Protein A and Protein G magnetic beads. Wash beads twice with ice-cold PBS, block with blocking buffer (0.5% w/v BSA in RIPA-150 with protease inhibitors) for 30 minutes at 4°C with rotation, then wash twice with RIPA-150 buffer. Bind beads to ChIP-grade antibodies (typically 4 μg for histone targets, 8 μg for non-histone targets) in RIPA-150 buffer for approximately 6 hours or overnight at 4°C with gentle rotation [3].

Cell Harvesting and Cross-linking: For adherent cells, wash with ~25 mL ice-cold PBS at approximately 90% confluence. Cross-link cells with 1% formaldehyde for 10 minutes at room temperature in a fume hood. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes. Wash cells twice with PBS, then detach adherent cells using scraping and transfer to fresh tubes [3].

Nuclear Fraction Isolation: Pellet cells by centrifugation (1,500 × g, 5 mins, 4°C) and resuspend in nuclear extraction buffer 1 (50 mM HEPES-NaOH pH=7.5, 140 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors). Incubate for 15 minutes at 4°C with rocking. Pellet cells again and resuspend in nuclear extraction buffer 2 (10 mM Tris-HCl pH=8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, protease inhibitors), followed by incubation for 15 minutes at 4°C with rocking [3].

Sonication and Chromatin Fragmentation: Pellet cells and resuspend in appropriate sonication buffer (histone or non-histone specific). Sonicate lysate to shear DNA to an average fragment size of 150-300 bp for histone targets or 200-700 bp for non-histone targets. Pellet cell debris by centrifugation at 17,000 × g for 15 minutes at 4°C and transfer supernatant to new tubes [3].

The experimental workflow for ChIP-seq sample preparation following this compound treatment can be visualized as follows:

Immunoprecipitation and DNA Purification

Immunoprecipitation: Combine prepared antibody-bead complexes with sheared chromatin and incubate overnight at 4°C with rotation. Wash beads sequentially with appropriate buffers (e.g., low salt, high salt, LiCl wash buffers) and finally with TE buffer. Elute chromatin complexes from beads using freshly prepared elution buffer (1% SDS, 0.1 M NaHCO₃) [3] [4].

Cross-link Reversal and DNA Purification: Reverse cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4 hours or overnight. Digest RNA with RNase A and proteins with Proteinase K. Purify DNA using appropriate purification methods. For nanogram-range immunoprecipitated DNA, select purification reagents that demonstrate high recovery efficiency (e.g., ChIP DNA Clean & Concentrator, Monarch PCR & DNA Cleanup Kit, MinElute PCR Purification Kit, or AMPure XP beads) [5]. Store purified DNA in low-binding tubes to prevent adsorption losses, as the preservation of low nanogram-range DNA varies significantly with tube type and storage conditions [5].

ChIP-seq Data Analysis and Normalization

Quantitative Comparison of ChIP-seq Data

The perception that ChIP-seq is not inherently quantitative has led to the development of various normalization approaches, including spike-in reagents and bioinformatic pipelines. Recent advances have established that ChIP-seq can provide quantitative measurements on an absolute scale when proper normalization methods are applied. The table below summarizes three prominent approaches for quantitative ChIP-seq analysis that are particularly relevant for this compound studies:

Table 1: Quantitative ChIP-seq Analysis Methods for this compound Studies

| Method | Principle | Advantages | Limitations | Relevance to this compound |

|---|---|---|---|---|

| PerCell (Spike-in) [6] | Uses cellular spike-in ratios of orthologous chromatin with bioinformatic pipeline | Enables highly quantitative comparisons across cell states; internally normalized | Requires additional reagents; cross-species compatibility | Ideal for comparing this compound effects across different cellular contexts |

| siQ-ChIP [7] | Sans spike-in method using inherent quantitative scale from equilibrium binding | No additional reagents needed; establishes absolute quantitative scale | Requires multiple IP points for isotherm construction | Suitable for precise quantification of this compound-induced acetylation changes |

| MAnorm [8] | Uses common peaks as reference for normalization between samples | Simple, effective for comparing transcription factor binding; strong correlation with gene expression | Focused on peak regions rather than whole genome | Effective for identifying differential binding after this compound treatment |

The MAnorm approach is particularly valuable for this compound studies as it enables quantitative comparison of ChIP-seq data sets by using common peaks as a reference to build a rescaling model for normalization. This method is based on the empirical assumption that if a chromatin-associated protein has a substantial number of peaks shared in two conditions (e.g., this compound treated vs. control), the binding at these common regions will tend to be determined by similar mechanisms and thus should exhibit similar global binding intensities across samples. The method involves plotting the log₂ ratio of read density between two samples (M) against the average log₂ read density (A) for all peaks, followed by robust linear regression to fit the global dependence between the M-A values of common peaks [8].

Advanced Normalization Considerations

For researchers requiring highest quantitative accuracy, the siQ-ChIP method provides a physical quantitative scale determined directly from measurements routinely made on sequencing samples without additional reagents or spike-ins. This approach emerged from the concept that ChIP-seq is inherently quantitative on an absolute scale by virtue of the equilibrium binding reaction in the immunoprecipitation of chromatin fragments. The theoretical model proposes that the captured IP mass follows a sigmoidal isotherm if the reaction follows classical mass conservation laws. Cellular perturbations that change protein or post-translational modification presentations, such as this compound treatment, emerge as changes in position on the isotherm, making them directly quantitatively comparable [7]. A key insight from siQ-ChIP is that visualization tracks should be understood as probability distributions, with the quantitative scale representing the IP reaction efficiency. This constraint has implications for how tracks should be interpreted and compared between this compound treated and control samples.

Applications and Research Contexts

Inflammatory Disease Models

This compound ChIP-seq has proven particularly valuable in inflammatory disease research, especially in macrophage-mediated inflammatory responses. Excessive inflammatory cytokines released by macrophages represent a critical mechanism in various inflammatory diseases, and this compound has demonstrated potent inhibition of LPS-induced inflammatory cytokine expression in a concentration-dependent manner in vitro. Integrative ChIP-seq analysis in acute liver injury models and macrophages revealed that this compound preferentially blocks transcriptional activation of a broad set of pathologic genes enriched in inflammation-related signaling networks. Significant inhibition of H3K27ac/H3K18ac at promoter regions of pivotal inflammatory genes was observed, consistent with their suppressed transcription after this compound treatment. Reduced expression of these pathological pro-inflammatory genes resulted in decreased inflammatory pathway activation, M1 polarization, and reduced leukocyte infiltration, accounting for the protective effects of this compound on liver injury [2].

The molecular mechanisms through which this compound modulates inflammatory signaling can be visualized as follows:

Metabolic Disease Research

In metabolic studies, this compound ChIP-seq has revealed important mechanisms in white adipose tissue and liver metabolism. Administration of this compound to C57BL/6 mice fed with either normal chow diet or high-fat diet resulted in reduced white adipose tissue weight and adipocyte size, with decreased expressions of lipogenic genes and transcriptional factors. In the liver, this compound treatment lowered lipid content and lipogenic gene expressions while reducing the binding of forkhead box O1 (FOXO1) to the glucose-6-phosphatase promoter, leading to decreased expression of this key gluconeogenic enzyme. In primary mouse hepatocytes, this compound abolished cAMP-elicited mRNA expressions of key gluconeogenic enzymes and promoted FOXO1 protein degradation via increased ubiquitination. These findings demonstrate that this compound inhibits lipogenesis in white adipose tissue and liver while decreasing hepatic glucose production by preventing FOXO1 acetylation, leading to its protein degradation through a proteasome-dependent pathway [1].

Cancer and Proliferation Studies

This compound has shown significant potential in cancer research, particularly in lineage-specific tumor types including hematological malignancies and androgen receptor-positive prostate cancer. The specific inhibition of CBP/p300 HAT activity with this compound inhibits proliferation in these cancer types, suggesting clinical utility that can be effectively studied using ChIP-seq approaches. ChIP-seq analyses following this compound treatment can reveal how inhibition of CBP/p300-mediated acetylation affects oncogenic transcriptional programs, chromatin accessibility at regulatory elements, and the epigenetic landscape of cancer cells. These applications make this compound ChIP-seq a valuable tool for both basic cancer biology and translational drug development [1].

Troubleshooting and Technical Considerations

Antibody Validation and Quality Control

The quality of a ChIP experiment is fundamentally governed by the specificity of the antibody and the degree of enrichment achieved in the affinity precipitation step. The ENCODE and modENCODE consortia have established rigorous guidelines for antibody characterization that should be applied to this compound ChIP-seq studies [4]:

- Primary characterization: For transcription factor antigens, perform immunoblot analysis on protein lysates from whole-cell extracts, nuclear extracts, or chromatin preparations. The primary reactive band should contain at least 50% of the signal observed on the blot, ideally corresponding to the expected size of the target protein.

- Secondary characterization: If immunoblot analysis is not successful, immunofluorescence can be used as an alternative method. Staining should show the expected pattern (e.g., nuclear and only in cell types or under specific growth conditions that express the factor).

- Lot-to-lot variation: Characterizations must be repeated for each new antibody or antibody lot number used for ChIP-seq.

Optimization for Low-Input Samples

Current ChIP protocols typically require 5-10 million cells per ChIP, which can limit applications in primary cells, rare cell populations, and clinical samples. When working with limited material, several considerations can improve success [5]:

- DNA purification: Select purification reagents that demonstrate high recovery efficiency for nanogram-range DNA, such as the ChIP DNA Clean & Concentrator, Monarch PCR & DNA Cleanup Kit, MinElute PCR Purification Kit, or AMPure XP beads.

- Storage conditions: Use low-binding polypropylene tubes (e.g., Axygen MaxyClear or Eppendorf LoBind tubes) for storing purified ChIP DNA, as significant DNA loss occurs during storage in standard tubes, especially with low nanogram-range concentrations.

- Library preparation: Ensure sufficient input DNA (1-10 ng recommended) for consistent library preparation and data quality, though amplification-based methods can sometimes work with less than 1 ng of DNA.

Conclusion

This compound represents a powerful chemical probe for investigating CBP/p300-mediated epigenetic regulation through ChIP-seq applications. The compound's exceptional selectivity and potency enable researchers to dissect the specific contributions of these HATs to chromatin remodeling, transcriptional regulation, and cellular physiology in various biological contexts. The protocols and application notes detailed in this document provide a comprehensive framework for implementing this compound in ChIP-seq studies, from experimental design and sample preparation through data analysis and interpretation. As research with this compound advances, continued refinement of these methodologies will further enhance our understanding of epigenetic mechanisms in health and disease, potentially leading to novel therapeutic strategies for inflammatory conditions, metabolic disorders, and cancer.

References

- 1. Selective inhibition of CBP/p300 HAT by this compound results in ... [pmc.ncbi.nlm.nih.gov]

- 2. p300/CBP inhibitor this compound alleviates acute liver injury by ... [pmc.ncbi.nlm.nih.gov]

- 3. Cross-linking ChIP - seq | Abcam protocol [abcam.com]

- 4. ChIP-seq guidelines and practices of the ENCODE and ... [pmc.ncbi.nlm.nih.gov]

- 5. Purification of nanogram-range immunoprecipitated DNA in ChIP - seq ... [bmcgenomics.biomedcentral.com]

- 6. Highly quantitative measurement of differential protein ... [sciencedirect.com]

- 7. Streamlined quantitative analysis of histone modification ... [nature.com]

- 8. a robust model for quantitative comparison of ChIP-Seq data ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to A-485 RNA-seq Transcriptome Analysis: Methodology and Protocols

Introduction to RNA-seq Technology and A-485 Applications

RNA sequencing (RNA-seq) refers to a next-generation sequencing approach that provides a snapshot of the entire transcriptome or messenger RNA (mRNA) profile at a given moment in time. This powerful technology enables researchers to detect transcript isoforms, allele-specific gene expression, gene fusions, and single nucleotide variants without prior knowledge of the sample's sequence composition. While the term RNA-seq suggests direct RNA sequencing, the actual process involves converting single RNA strands into complementary DNAs (cDNA) and then creating double-stranded DNA before sequencing, meaning the material loaded onto the sequencing instrument is ultimately DNA [1]. The application of RNA-seq to study compounds like This compound, a selective inhibitor of p300/CBP histone acetyltransferases, enables researchers to investigate transcriptomic changes resulting from epigenetic modulation, providing insights into gene regulatory networks and potential therapeutic applications [2] [3].

The versatility of RNA-seq makes it particularly valuable for studying the effects of epigenetic modulators such as this compound. By capturing the complete complement of transcripts in a cell, researchers can determine global expression levels of each transcript, identify exons and introns with their boundaries, and detect alternative splicing variants [1]. When applied to this compound treatment studies, RNA-seq can reveal how inhibition of histone acetylation machinery translates to changes in gene expression patterns, potentially identifying key downstream targets and pathways affected by disrupted chromatin remodeling.

Table 1: Comparison of Main RNA-Seq Approaches

| Method Type | Target RNA | Key Applications | Advantages |

|---|---|---|---|

| Whole Transcriptome | All coding and non-coding RNA | Discovery of novel transcripts, non-coding RNA analysis | Comprehensive view of transcriptome |

| mRNA Sequencing | Polyadenylated mRNA only | Gene expression studies, differential expression analysis | Focused on coding transcripts; improved depth for mRNA |

| Stranded RNA-seq | Strand-specific transcripts | Accurate transcript annotation, antisense transcription analysis | Preserves strand orientation information |

| Low-Input RNA-seq | Limited starting material | Single-cell studies, rare samples | Specialized protocols for minimal input |

Experimental Design and Sample Preparation

Key Considerations for this compound Studies

Proper experimental design is fundamental to obtaining meaningful RNA-seq data, particularly when investigating the effects of specific compounds like this compound. For studies examining this compound treatment, researchers must carefully consider dosing concentrations, treatment durations, and appropriate controls that account for both specific and potential off-target effects. Including multiple time points can help capture dynamic transcriptional responses to histone acetylation inhibition. To minimize batch effects—unintended technical variations that can confound results—researchers should process control and experimental samples simultaneously throughout the entire workflow, from cell treatment to library preparation and sequencing [4].

Biological replication is especially critical in this compound studies to distinguish consistent treatment effects from random biological variability. The recommended approach includes:

- Multiple independent replicates (at least 3-5 per condition) to ensure statistical robustness

- Randomized processing order to prevent systematic bias

- Positive and negative controls to verify this compound activity and specificity

- Vehicle controls matching the solvent used for this compound dissolution

- Reference samples for normalization across multiple sequencing batches

RNA Quality Assessment and QC

RNA quality control is a critical step that significantly impacts downstream results. The RNA Integrity Number (RIN) is a standardized measurement that assesses RNA quality, with values ranging from 1 (completely degraded) to 10 (intact). For RNA-seq experiments, samples should typically have RIN values greater than 7.0 to ensure reliable results [4]. The traditional method for assessing RNA quality involves running total RNA on an electropherogram or gel to detect 28S and 18S rRNA bands, where the 28S rRNA band should be approximately twice as intense as the 18S rRNA band [1].

Table 2: RNA Quality Standards for Different Sample Types

| Sample Type | Minimum Input Requirements | Quality Threshold | Special Considerations |

|---|---|---|---|

| Fresh Cell Cultures | 100 ng - 1 µg total RNA | RIN > 8.5 | Standard protocol application |

| Fresh Tissues | 100 ng - 1 µg total RNA | RIN > 8.0 | Homogenization critical |

| FFPE Samples | 100 ng - 1 µg total RNA | RIN > 7.0 | Degradation expected; specialized kits needed |

| Low-Input/Single-Cell | 10 pg - 10 ng total RNA | RIN > 7.0 | Amplification required |

| This compound Treated Cells | 100 ng - 1 µg total RNA | RIN > 8.0 | Standard fresh cell protocols apply |

For this compound treatment studies, particular attention should be paid to RNA extraction methods that ensure removal of organic solvents that might inhibit downstream library preparation. The extraction should yield RNA that is not fragmented into sizes too short for library preparation while maintaining high quality regardless of the extraction method employed [1].

Library Preparation Methods

Selection of RNA Fractions

The choice between whole transcriptome and mRNA sequencing represents a fundamental decision in library preparation that significantly influences the scope and focus of an this compound study. Whole transcriptome sequencing involves capturing the complete complement of transcripts in a cell, including mRNA and all non-coding RNAs. This approach requires removal of ribosomal RNA (rRNA), which otherwise constitutes the majority of sequencing reads. By removing rRNA, sequencing resources are focused on transcripts of actual interest, improving sensitivity toward lowly expressed transcripts [1]. This comprehensive approach may be particularly valuable for this compound studies aiming to identify both coding and non-coding transcripts affected by histone acetylation inhibition.

In contrast, messenger RNA sequencing (mRNA-Seq) is a targeted approach that enriches for all polyadenylated (poly-A) transcripts, which comprise only 1-2% of the entire transcriptome. This method uses poly-T oligonucleotides fixed to magnetic beads that selectively bind to messenger RNAs, after which unbound RNA is removed during a wash step. While this doesn't completely eliminate non-coding RNA, it significantly reduces the proportion of rRNA in final sequencing results. By focusing specifically on coding genes, mRNA-Seq improves sequencing depth for mRNA transcripts, making identification of rare variants and lowly expressed mRNA transcripts easier [1]. For this compound studies focused specifically on protein-coding gene expression changes, this approach provides cost-effective and deep coverage of relevant transcripts.

Stranded vs. Non-Stranded Protocols

Stranded RNA-seq protocols preserve information about which DNA strand served as the template for transcription, distinguishing between sense and antisense transcripts. This is achieved through specific molecular techniques such as incorporating dUTP during second strand synthesis and subsequent enzymatic digestion of uridine-containing strands before PCR amplification. The directional information provided by stranded protocols increases the percentage of alignable reads, improves transcription annotation accuracy, and provides insight into antisense transcription [1]. For this compound studies, this approach can reveal strand-specific regulatory effects and identify antisense transcripts that might be modulated by changes in histone acetylation.

Non-stranded protocols lack this directional information but may be sufficient for studies focused primarily on differential gene expression rather than comprehensive transcript annotation. However, given the additional biological insights provided by stranded information and its relatively modest cost increment, stranded protocols are generally recommended for this compound studies, particularly when investigating novel transcriptional regulation mechanisms.

Specialized Library Prep Kits

Several specialized library preparation kits offer unique advantages for specific applications in this compound research:

NEXTflex Rapid Directional RNA-Seq Kit: Utilizes a thermostable reverse transcriptase that operates at 50°C instead of the standard 42°C, reducing secondary structure in RNA and improving yield and read-through in complex GC regions. This kit incorporates dUTP during second strand synthesis to preserve strand information [1].

Clontech SMARTer Kit: Employs Switching Mechanism at 5' End of RNA Template (SMART) technology, which uses template switching to add known sequences to both ends of cDNA without ligation. This ligation-free approach enables library preparation from as little as 1-2 ng of total RNA, making it ideal for limited samples such as those from laser capture microdissection or flow-sorted cells [1].

qRNA-Seq Kit: Incorporates molecular barcodes during ligation to tag each fragmented molecule with a unique index, enabling more accurate quantification by distinguishing between PCR duplicates and unique fragments, thus providing a more precise representation of transcript expression [1].

Sequencing Configuration and Platforms

Read Length and Depth Considerations

Optimal sequencing parameters must be carefully selected based on the specific research objectives of the this compound study. For standard differential expression profiling, a minimum of 10-25 million single-end reads of 50-100 base pairs is generally sufficient [1]. However, for more complex analyses such as de novo transcriptome assembly or alternative splicing detection, deeper sequencing with 100 million paired-end reads of 100-150 base pairs is recommended to adequately cover transcript diversity and identify splice junctions [1].

When studying the effects of this compound, the choice between single-end and paired-end sequencing should align with research goals. Single-end sequencing is more cost-effective for standard gene expression quantification, while paired-end sequencing provides more accurate alignment, especially for isoform-level analysis, by sequencing both ends of each fragment. For comprehensive characterization of transcriptional changes induced by this compound, including alternative splicing patterns, paired-end sequencing is preferable despite the higher cost.

Platform Selection: Short- vs. Long-Read Technologies

The choice between short-read and long-read sequencing technologies presents important trade-offs for this compound studies. Illumina platforms generate short reads with exceptionally low error rates (<0.1%) and high throughput at relatively low cost, making them ideal for accurate transcript quantification [2]. However, their short read length (typically 50-300 bp) challenges the reconstruction and quantification of complex transcriptomes.

Long-read technologies such as PacBio and Nanopore generate reads spanning thousands of base pairs, potentially covering entire transcripts. This eliminates the need for assembly and provides complete, unambiguous information about alternative splicing, gene structure, and coding regions [2]. PacBio achieves high accuracy through circular consensus sequencing, effectively reading the same cDNA multiple times. Nanopore sequencing directly sequences native RNA or DNA without additional steps, making it a true third-generation sequencing technology [2]. However, long-read technologies currently have higher error rates and lower throughput than short-read platforms.

For comprehensive this compound studies, a hybrid approach using both technologies may be optimal—using Illumina for accurate quantification of known transcripts and long-read technology for isoform discovery and characterization.

Computational Analysis Pipeline

Quality Control and Preprocessing

The computational analysis of RNA-seq data begins with quality assessment of raw sequencing files in FASTQ format. The FastQC tool provides comprehensive quality metrics, including per-base sequence quality, sequence duplication levels, adapter contamination, and GC content [5]. Following quality assessment, adapter trimming and quality filtering are performed using tools such as Trimmomatic to remove low-quality bases, adapter sequences, and other technical artifacts that might compromise downstream analyses [5].

For this compound studies, particular attention should be paid to batch effects and systematic technical biases that could confound true biological signals. The principal component analysis (PCA) is especially valuable for visualizing global patterns of variation in the dataset, helping to determine whether the differences between this compound treated and control samples (intergroup variability) exceed the variation among replicates of the same condition (intragroup variability) [4]. PC1 (the first principal component) typically describes the most variation within the data, with subsequent components describing progressively less variation.

Read Alignment and Quantification

After quality control, sequencing reads must be aligned to a reference genome or transcriptome. The HISAT2 aligner is widely used for this purpose, as it can efficiently and accurately map RNA-seq reads while accounting for splice junctions [5]. Alternative aligners such as STAR and TopHat also offer robust performance for transcriptomic data. Following alignment, the featureCounts tool (part of the Subread package) is commonly used to assign aligned reads to genomic features such as genes or exons and generate count tables that represent the expression level of each feature in each sample [5].

For this compound studies focusing on specific transcriptional responses, the alignment and quantification steps should be configured to maximize sensitivity for detecting potentially subtle changes in gene expression. This may include using comprehensive annotation databases such as Ensembl or GENCODE that provide detailed information about gene and transcript structures. The output of this stage is a count matrix where each row represents a gene and each column represents a sample, with values indicating the number of reads assigned to each gene in each sample.

Differential Expression and Functional Analysis

Differential expression analysis identifies genes with statistically significant expression changes between experimental conditions (e.g., this compound treated vs. control). The DESeq2 package implements a negative binomial generalized linear model to test for differential expression while accounting for biological variability and overdispersion in count data [5]. The analysis typically yields a list of differentially expressed genes (DEGs) with associated statistics including log2 fold changes, p-values, and adjusted p-values (e.g., Benjamini-Hochberg false discovery rate).

Following DEG identification, functional enrichment analysis determines whether certain biological processes, pathways, or functional categories are overrepresented among the differentially expressed genes. Common approaches include Gene Ontology (GO) enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. For this compound studies specifically, researchers should also consider specialized analyses for histone acetylation targets and chromatin-related pathways to contextualize findings within the known mechanism of action of the compound.

Advanced Applications and Data Interpretation

Special Considerations for this compound Studies

The analysis of RNA-seq data from this compound treatment studies requires special consideration of the compound's mechanism as a selective inhibitor of p300/CBP histone acetyltransferases. Researchers should specifically investigate expression changes in genes known to be regulated by histone acetylation, including immediate early genes and those with promoter/enhancer elements rich in acetylation marks. Time-course experiments are particularly valuable for capturing the dynamics of transcriptional responses, as primary effects on direct targets must be distinguished from secondary effects in downstream regulatory networks.

Integration with epigenomic data such as H3K27ac ChIP-seq profiles can help distinguish direct from indirect targets of this compound treatment. Genes showing significant expression changes that also bear H3K27ac marks in their regulatory regions are more likely to represent direct targets of p300/CBP inhibition. Additionally, correlation with ATAC-seq or DNase-seq data can reveal connections between transcriptional changes and chromatin accessibility alterations following this compound treatment.

Visualization and Interpretation

Effective data visualization is essential for interpreting the complex results from this compound RNA-seq studies. Volcano plots simultaneously display statistical significance (-log10 p-value) versus magnitude of change (log2 fold change), allowing rapid identification of the most biologically relevant differentially expressed genes. Heatmaps visualize expression patterns across multiple samples and genes, facilitating the detection of co-regulated gene clusters and sample groupings. PCA plots provide an overview of global sample relationships and can reveal batch effects or outliers that might compromise interpretation.

Beyond standard visualizations, this compound studies benefit from pathway enrichment networks that connect significantly altered pathways and biological processes, highlighting how different functional modules are coordinated in response to p300/CBP inhibition. When presenting results, researchers should clearly distinguish between hypothesis-driven analyses (focusing on predefined gene sets of interest) and exploratory analyses (unbiased investigation of the entire transcriptome) to ensure appropriate interpretation of findings.

Conclusion